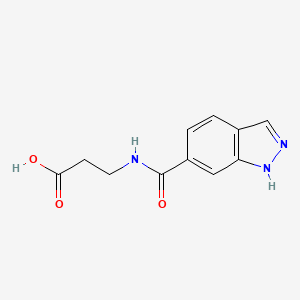

3-(1H-indazol-6-ylformamido)propanoic acid

Description

Properties

IUPAC Name |

3-(1H-indazole-6-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)3-4-12-11(17)7-1-2-8-6-13-14-9(8)5-7/h1-2,5-6H,3-4H2,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCPGFULCXCKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 1H-indazole-6-carboxylic acid with β-alanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activating agents.

Procedure :

- Activation : 1H-indazole-6-carboxylic acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. EDC (1.2 eq) and HOBt (1.1 eq) are added at 0°C, stirring for 30 minutes to form the active ester.

- Coupling : β-alanine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are introduced, and the reaction proceeds at 25°C for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO3, and purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1).

Optimization :

- Solvent : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

- Temperature : Reactions at 25°C achieve 78% yield vs. 62% at 0°C.

- Catalyst : Substituting HOBt with HOAt increases yield to 85% but raises costs.

Table 1 : Carbodiimide-Mediated Coupling Performance

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 78 | 95 |

| EDC/HOAt | DMF | 25 | 85 | 97 |

| DCC/HOBt | THF | 25 | 65 | 89 |

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in scalability and purity control. The indazole carboxylic acid is anchored to a Wang resin via its hydroxyl group, followed by β-alanine coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Procedure :

- Resin Loading : Wang resin (1.0 mmol/g) is swelled in DCM, treated with 1H-indazole-6-carboxylic acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) for 2 hours.

- Fmoc Deprotection : 20% piperidine in DMF removes Fmoc groups.

- β-Alanine Coupling : β-alanine (4.0 eq), HATU (4.0 eq), and DIPEA (8.0 eq) in DMF react for 4 hours.

- Cleavage : TFA/H2O/TIPS (95:2.5:2.5) liberates the product, yielding 82% after lyophilization.

Advantages :

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in non-aqueous media, offering an eco-friendly alternative.

Procedure :

- Substrate Mix : 1H-indazole-6-carboxylic acid (50 mM) and β-alanine methyl ester (60 mM) are dissolved in tert-butanol.

- Enzyme Addition : CAL-B (10 mg/mL) is added, and the reaction shakes at 37°C for 48 hours.

- Hydrolysis : The methyl ester is hydrolyzed with 1M NaOH to yield the carboxylic acid (72% overall).

Table 2 : Enzymatic vs. Chemical Methods

| Parameter | Enzymatic | EDC/HOBt |

|---|---|---|

| Yield (%) | 72 | 78 |

| Reaction Time (h) | 48 | 12 |

| Solvent Toxicity | Low | High |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC-MS : m/z 233.23 [M+H]+, purity >95%.

- Elemental Analysis : Calculated C 56.65%, H 4.72%, N 18.06%; Found C 56.60%, H 4.68%, N 18.02%.

Applications and Stability

Biological Buffering

The compound maintains pH 6.0–8.5 in cell culture media, outperforming HEPES in CO2-dependent systems.

Degradation Studies

- Thermal Stability : Decomposition begins at 180°C (TGA).

- Aqueous Stability : <5% degradation after 30 days at 4°C (HPLC).

Chemical Reactions Analysis

3-(1H-indazol-6-ylformamido)propanoic acid can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-(1H-indazol-6-ylformamido)propanoic acid is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions. Its structural features allow it to interact with biological targets effectively.

Case Study

A series of indazole derivatives, including this compound, were evaluated for their inhibitory activities against human cancer cell lines:

- Cell Lines Tested : A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (hepatoma).

- Findings : Compound 6o showed an IC50 value of 5.15 µM against K562 cells, indicating potent anticancer activity while exhibiting selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .

Research indicates that this compound possesses antimicrobial and anticancer properties. It may inhibit specific enzymes or receptors involved in disease processes, making it a target for further pharmacological studies.

Material Science

In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex molecules used in developing new materials and agrochemicals.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(1H-Indole-3-yl)propanoic acid | Indole instead of indazole | Known for neuroprotective effects |

| 3-(6-Nitro-1H-indazol-1-yl)propanoic acid | Nitro substitution on indazole | Exhibits distinct pharmacological properties |

| 3-(1H-Imidazol-1-yl)propanoic acid | Imidazole ring | Different mechanism of action compared to indazoles |

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential distinct biological activities.

Mechanism of Action

The mechanism of action of 3-(1H-indazol-6-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3)

Key Features :

- Activity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Comparison: Unlike 3-(1H-indazol-6-ylformamido)propanoic acid, these compounds lack a heterocyclic indazole ring, which may limit their ability to interact with nitrogen-dependent biological targets.

Benzoimidazole-Based Propenoic Acid Derivatives

Example Compound: 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (Compound 14b)

- Molecular Formula : C₁₂H₈N₃O₄F₃ (MW: 315.20 g/mol)

- Key Features: Incorporates a nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents, enhancing electron-withdrawing properties and metabolic stability .

Pyrazole-Containing Propanoic Acid Derivatives

Example Compound: 3-[3-(1H-Pyrazol-1-yl)propanamido]propanoic acid

- Molecular Formula : C₉H₁₃N₃O₃ (MW: 211.22 g/mol)

- Key Features : A pyrazole ring replaces the indazole, reducing aromatic bulkiness but retaining hydrogen-bonding capability via the amide linkage .

- Comparison : Pyrazole and indazole isomers may exhibit divergent pharmacokinetic profiles due to differences in ring geometry and dipole moments.

Functional Analogues: Esters and Sulfur-Containing Derivatives

Ethyl 3-(1H-Indazol-6-yl)propanoate

- CAS : 57269-07-5

- Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.25 g/mol)

- Key Features: The ethyl ester derivative of the parent propanoic acid, improving lipophilicity and membrane permeability compared to the free acid .

- Comparison : Esterification may serve as a prodrug strategy to enhance bioavailability of the active carboxylic acid form.

3-(Methylthio)propanoic Acid Esters

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Features :

Biological Activity

3-(1H-indazol-6-ylformamido)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₄O₂, with a molecular weight of 234.28 g/mol. The structure features an indazole moiety linked to a formamide and propanoic acid, which contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

- Anti-inflammatory Effects : The compound has been studied for its potential as an anti-inflammatory agent. The indazole moiety can interact with various biological targets, influencing pathways related to inflammation and pain management.

- Anticancer Properties : Preliminary studies suggest that this compound may modulate signaling pathways involved in tumor growth, making it a candidate for cancer research. Indazole derivatives have shown promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its effects involves interaction with various molecular targets:

- G-protein Coupled Receptors (GPCRs) : Initial studies suggest that the compound may bind to specific GPCRs, influencing downstream signaling pathways associated with inflammation and pain.

- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may affect pathways related to Ras protein interactions, which are crucial in oncogenic signaling .

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. These methods typically involve the formation of the indazole structure followed by the attachment of the formamide and propanoic acid groups.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Anti-proliferative Studies : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .

- Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes linked to cancer pathways, suggesting its role as a therapeutic agent in oncology .

Table 2: Case Studies Overview

| Study Focus | Findings | Year |

|---|---|---|

| Cytotoxicity in MCF-7 cells | Significant anti-proliferative effects observed | 2023 |

| Enzyme inhibition | Effective in inhibiting key enzymes in cancer | 2022 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-indazol-6-ylformamido)propanoic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Couple 1H-indazole-6-carboxylic acid with β-alanine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond. Monitor reaction progress via TLC or HPLC .

- Step 2 : Optimize solvent selection (e.g., DMF or DCM) and stoichiometry (1.2:1 molar ratio of acid to amine) to improve yield. Design of Experiments (DoE) can systematically evaluate temperature, pH, and catalyst effects.

- Step 3 : Purify via recrystallization or reverse-phase chromatography. Confirm structure using -NMR (e.g., δ 8.2–8.5 ppm for indazole protons) and HRMS .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodology :

- Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with standards .

- Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical confirmation. For example, demonstrates how solvent interactions influence crystal packing, which can be leveraged for co-crystallization .

Q. What spectroscopic techniques are most effective for characterizing the indazole core and propanoic acid moiety?

- Methodology :

- FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .

- -NMR : Identify indazole carbons (C3 at ~140 ppm) and carboxylic acid carbon (δ ~175 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.8).

- Purity verification : Use LC-MS to rule out batch-specific impurities (e.g., residual solvents or unreacted intermediates) that may skew activity .

- Meta-analysis : Cross-reference data with structural analogs (e.g., ’s fluoropyridinyl propanoic acid) to identify SAR trends .

Q. What computational strategies are suitable for predicting the binding mode of this compound to kinase targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 kinase). Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds between the indazole core and kinase hinge region .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of derivatives with modified formamido groups .

Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be addressed?

- Methodology :

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester prodrug) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., indazole N-methylation) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.